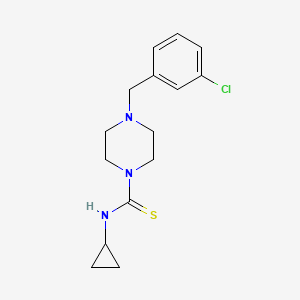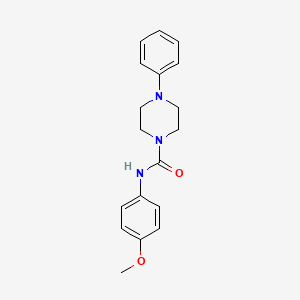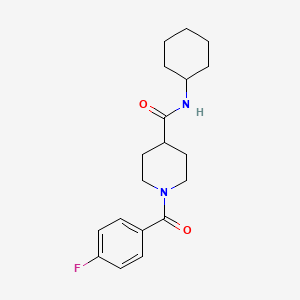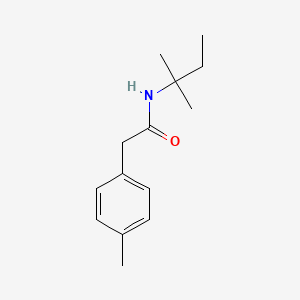![molecular formula C18H18N2O2 B5783046 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, commonly known as MBP, is a synthetic compound that has been widely used in scientific research. MBP belongs to the family of benzoxazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
科学研究应用
MBP has been extensively used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, MBP has been used to study the function of a protein called PARP-1, which is involved in DNA repair and cell death. MBP has also been used to investigate the role of enzymes such as caspases in apoptosis, or programmed cell death. In addition, MBP has been used to study the effects of certain drugs or natural compounds on cellular signaling pathways.
作用机制
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cellular signaling pathways. For example, MBP has been reported to inhibit the activity of PARP-1, which is involved in DNA repair and cell death. MBP has also been reported to activate caspases, which are involved in apoptosis. In addition, MBP has been reported to modulate the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
MBP has been reported to exhibit a wide range of biochemical and physiological effects. For example, MBP has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. MBP has also been reported to modulate the activity of certain enzymes such as caspases, PARP-1, and transcription factors. In addition, MBP has been reported to affect the expression of certain genes that are involved in cellular signaling pathways.
实验室实验的优点和局限性
MBP has several advantages for lab experiments. For example, MBP is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MBP is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are also some limitations to the use of MBP in lab experiments. For example, MBP has relatively low solubility in water, which can make it difficult to use in certain assays. In addition, MBP has relatively low potency compared to other compounds that are used in scientific research, which can limit its usefulness in certain applications.
未来方向
There are several future directions for the use of MBP in scientific research. For example, MBP could be used to investigate the role of certain proteins and enzymes in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MBP could also be used to develop new drugs or natural compounds that target specific cellular signaling pathways. In addition, MBP could be used to investigate the effects of certain environmental toxins or pollutants on cellular signaling pathways. Overall, the use of MBP in scientific research has the potential to contribute to our understanding of the mechanisms that underlie various biological processes and diseases.
合成方法
The synthesis of MBP involves the reaction between 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product, MBP. The purity of MBP can be increased by recrystallization from an appropriate solvent.
属性
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIJDQULYMHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)



![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)


![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)